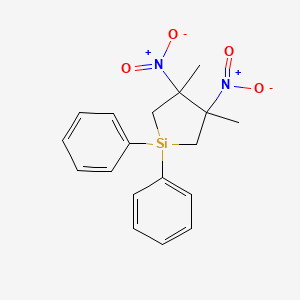
3,4-Dimethyl-3,4-dinitro-1,1-diphenylsilolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-3,4-dinitro-1,1-diphenylsilolane is a silicon-containing organic compound characterized by its unique structural features. It belongs to the class of silacyclopentanes, which are cyclic compounds containing silicon atoms. This compound is notable for its two nitro groups and two methyl groups attached to the silicon atom, along with two phenyl groups. Its structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-3,4-dinitro-1,1-diphenylsilolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of 3,4-dimethyl-1,1-diphenylsilolane using a mixture of nitric acid and sulfuric acid. The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethyl-3,4-dinitro-1,1-diphenylsilolane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3,4-Dimethyl-3,4-dinitro-1,1-diphenylsilolane has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other silicon-containing compounds and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethyl-3,4-dinitro-1,1-diphenylsilolane involves its interaction with molecular targets through its nitro and phenyl groups. The nitro groups can participate in redox reactions, while the phenyl groups can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and molecular processes, making the compound a valuable tool in mechanistic studies.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethyl-1,1-diphenylsilolane: Lacks the nitro groups, resulting in different reactivity and applications.
3,4-Dinitro-1,1-diphenylsilolane:
1,1-Diphenylsilolane: A simpler analog without the methyl and nitro groups, used as a basic structural framework in silicon chemistry.
Uniqueness
3,4-Dimethyl-3,4-dinitro-1,1-diphenylsilolane is unique due to the presence of both nitro and methyl groups, which impart distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in research and industry.
Propiedades
Número CAS |
59586-95-7 |
|---|---|
Fórmula molecular |
C18H20N2O4Si |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
3,4-dimethyl-3,4-dinitro-1,1-diphenylsilolane |
InChI |
InChI=1S/C18H20N2O4Si/c1-17(19(21)22)13-25(14-18(17,2)20(23)24,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Clave InChI |
GVKCDSQZHBKCEK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C[Si](CC1(C)[N+](=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14604019.png)
![2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride](/img/structure/B14604027.png)

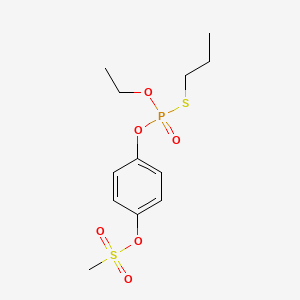

![Spiro[4.6]undeca-6,8,10-trien-2-one](/img/structure/B14604055.png)
![(2R)-5-Ethyl-5'-methyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14604060.png)

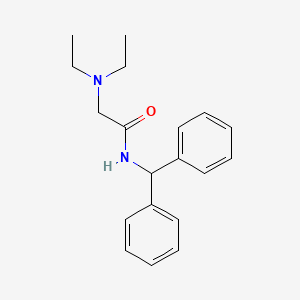
![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-](/img/structure/B14604067.png)
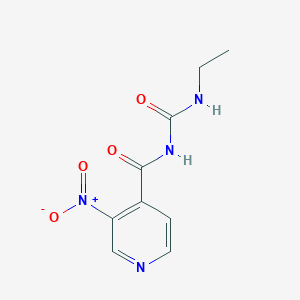
![2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14604077.png)
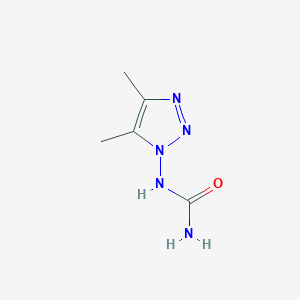
![4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14604095.png)
